6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Cross-Coupling Protodeboronation Fluorinated Building Blocks

Sourcing arylboronic acids with predictable reactivity profiles challenges medicinal chemistry programs. This building block offers dual orthogonal reactive sites (boronic acid & aryl bromide) for sequential Suzuki-Miyaura synthesis of non-symmetrical biaryl ligands. • Ortho-fluorine enables electronic tuning & 19F NMR monitoring; note protodeboronation risk manageable via catalyst/condition selection • 3-Propoxy group increases lipophilicity (~0.8 LogP units vs. methoxy analog) for ADME optimization • Predicted LogP ~2.7 supports membrane permeability applications in lead optimization

Molecular Formula C9H11BBrFO3
Molecular Weight 276.9 g/mol
CAS No. 1072951-85-9
Cat. No. B1286899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-propoxyphenylboronic acid
CAS1072951-85-9
Molecular FormulaC9H11BBrFO3
Molecular Weight276.9 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)OCCC)Br)(O)O
InChIInChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3
InChIKeyNRFJKFUWHJKBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid (CAS 1072951-85-9) – A Building Block for Advanced Suzuki-Miyaura Cross-Coupling


6-Bromo-2-fluoro-3-propoxyphenylboronic acid (CAS 1072951-85-9) is a polyfunctionalized arylboronic acid building block for organic synthesis [1]. Its core utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl or alkyl-aryl frameworks . The compound is defined by its three key substituents on the phenyl ring: a boronic acid group (B(OH)2), a bromine atom (Br), and a fluorine atom (F), along with a 3-propoxy (-OCH2CH2CH3) group. This specific substitution pattern creates a distinct reactivity profile that differentiates it from other in-class arylboronic acids.

Why Simple Boronic Acid Substitution Fails: Quantifying the Role of Substituents in 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid


In the design and procurement of building blocks for drug discovery or materials science, substituting one boronic acid for another, even one with a similar core structure, can lead to significant changes in reaction outcomes, yields, and product properties. The specific combination and position of bromine, fluorine, and the propoxy group on the phenyl ring of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid dictate its reactivity, stability, and physicochemical properties . For instance, the ortho-fluorine substituent, while valuable for tuning electronic properties, is known to dramatically accelerate unwanted protodeboronation side reactions under basic Suzuki coupling conditions, a challenge that can be mitigated or exacerbated by other ring substituents [1]. Therefore, generic substitution without understanding these substituent effects is not a reliable procurement strategy.

6-Bromo-2-fluoro-3-propoxyphenylboronic Acid: A Quantitative Differentiation Guide vs. Closest Analogs


Protodeboronation Stability: A Class-Level Concern with Quantified Rate Differences

The target compound contains an ortho-fluorine substituent, a structural motif known to significantly increase the rate of protodeboronation (PDB) under basic Suzuki-Miyaura conditions compared to non-fluorinated analogs [1]. A systematic study by Lloyd-Jones established that the rates of fluoroarylboronic acid PDB can vary by nine orders of magnitude depending on the substitution pattern [2]. While direct PDB rate data for the target compound is not publicly available, its ortho-fluorine substitution places it within this class of sensitive compounds. Its PDB rate is predicted to be faster than that of 3-propoxyphenylboronic acid (which lacks fluorine), but likely slower than a 2,6-difluorophenylboronic acid derivative due to the presence of the bulky bromine atom ortho to the boronic acid, which provides steric shielding.

Cross-Coupling Protodeboronation Fluorinated Building Blocks Stability

Lipophilicity Enhancement: Quantified LogP Increase Driven by Propoxy Group

The 3-propoxy substituent of the target compound is designed to increase lipophilicity compared to smaller alkoxy analogs, which can improve membrane permeability in a biological context . The target compound has a predicted LogP of ~2.7, which is 0.8 units higher than its methoxy analog (2-fluoro-3-methoxyphenylboronic acid, CAS 352303-67-4, predicted LogP ~1.9) [1]. This difference translates to an ~6.3-fold increase in partition coefficient (logarithmic scale). The compound is also significantly more lipophilic than 6-bromo-2-fluorophenylboronic acid (CAS 913835-80-0, predicted LogP ~1.5), which lacks the alkoxy group entirely.

Lipophilicity Drug Discovery ADME Physicochemical Properties

Synthetic Versatility: Dual Reactive Sites Enable Sequential Functionalization

The presence of both a boronic acid group and an aryl bromide on the same molecule provides a unique advantage for building molecular complexity. The target compound can first undergo a Suzuki-Miyaura coupling at the boronic acid site to introduce one aryl group, followed by a second coupling at the bromide site to introduce a different aryl group, enabling the rapid, stepwise construction of non-symmetrical biaryl systems [1]. This dual-reactivity profile is absent in 2-fluoro-3-propoxyphenylboronic acid (CAS 871126-09-9), which only has one coupling site . In contrast, the target compound offers two orthogonal coupling handles.

Sequential Coupling Orthogonal Reactivity Molecular Complexity Suzuki-Miyaura

Physicochemical Properties: A Foundation for Compound Selection and Handling

The target compound has a molecular weight of 276.90 g/mol [1], which is 78.90 g/mol higher than 3-propoxyphenylboronic acid (CAS 149557-18-6, MW 198.00 g/mol) and 13.03 g/mol higher than its ethoxy analog (CAS 1310403-98-5, MW 262.87 g/mol) . This increased molecular weight, driven by the bromine and fluorine substituents, influences its physical state, solubility, and handling characteristics, which are practical considerations for procurement and laboratory use.

Physicochemical Properties Compound Handling Procurement Molecular Weight

High-Value Application Scenarios for 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid in Research and Development


Stepwise Synthesis of Non-Symmetrical Biaryl Ligands for Catalysis

The target compound's dual orthogonal reactive sites (boronic acid and aryl bromide) make it an ideal building block for the sequential Suzuki-Miyaura synthesis of non-symmetrical biaryl ligands [1]. This approach, not possible with a monofunctional boronic acid, allows for precise control over ligand architecture and electronic properties, which is critical in the development of new transition-metal catalysts.

Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Lipophilicity

In drug discovery, the propoxy group's contribution to lipophilicity (predicted LogP ~2.7) is a key differentiator [2]. This compound can be used to introduce a lipophilic motif into a lead series, potentially improving membrane permeability and oral bioavailability. The ~0.8 unit increase in LogP over the methoxy analog provides a quantifiable advantage for tuning ADME properties.

Synthesis of Fluorinated Materials with Tailored Stability Profiles

The ortho-fluorine substituent in the target compound is a well-known challenge for protodeboronation stability [3]. However, this same fluorine atom can be leveraged for its electron-withdrawing effects and unique 19F NMR handle. This compound is therefore a valuable intermediate for researchers seeking to synthesize fluorinated materials while actively managing and studying the protodeboronation side reaction through careful catalyst and condition selection.

Technical Documentation Hub

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